

# 6-Bromo-2-mercaptopbenzothiazole: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *6-Bromo-2-mercaptopbenzothiazole*

Cat. No.: *B1280402*

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CAS Number: 51618-30-5

Synonyms: 6-Bromo-1,3-benzothiazole-2-thiol, 6-Bromo-2(3H)-benzothiazolethione

This technical guide provides an in-depth overview of **6-Bromo-2-mercaptopbenzothiazole**, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.

## Chemical and Physical Properties

**6-Bromo-2-mercaptopbenzothiazole** is a solid, sparingly soluble in water, with the following key properties:

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrNS <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	246.15 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	260-263 °C	<a href="#">[2]</a>
Appearance	Predicted: Solid	N/A
Density (Predicted)	1.93 g/cm <sup>3</sup>	<a href="#">[2]</a>
Boiling Point (Predicted)	359.7 ± 44.0 °C	<a href="#">[2]</a>

## Synthesis

A plausible and efficient two-step synthesis of **6-Bromo-2-mercaptopbenzothiazole** can be achieved starting from 4-bromoaniline. The initial step involves the formation of a key intermediate, 2-amino-5-bromothiophenol, via the Herz reaction. This is followed by a cyclization reaction with carbon disulfide to yield the final product.

### Experimental Protocol: Synthesis of **6-Bromo-2-mercaptopbenzothiazole**

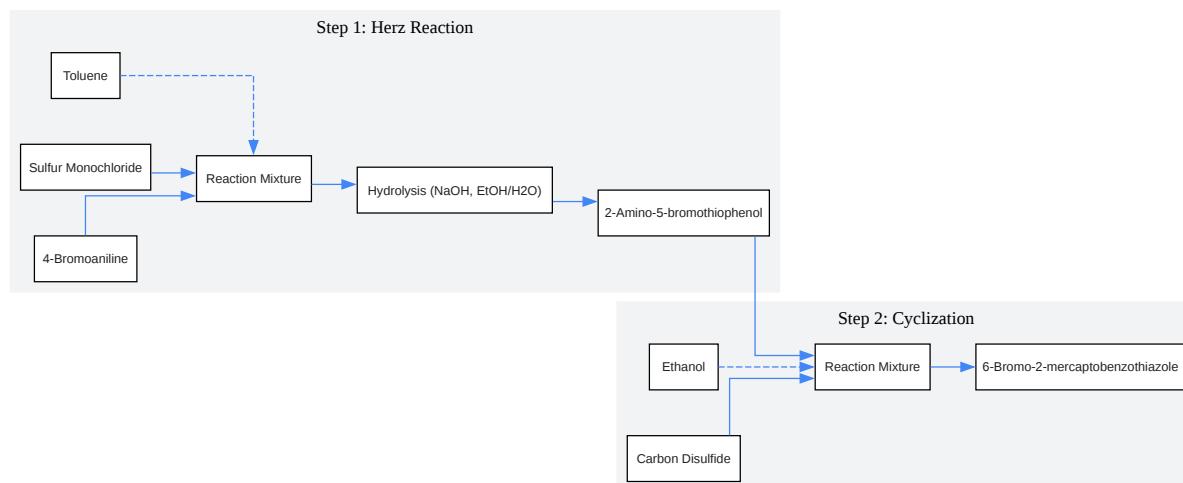
#### Step 1: Synthesis of 2-Amino-5-bromothiophenol (Herz Reaction)

- Reaction Setup: In a well-ventilated fume hood, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as toluene.
- Addition of Sulfur Monochloride: With vigorous stirring, add sulfur monochloride (1.2 equivalents) dropwise to the solution, maintaining the temperature below 40°C.
- Heating: After the addition is complete, heat the reaction mixture to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Hydrolysis: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Suspend the residue in a solution of sodium hydroxide (6 equivalents) in a mixture of ethanol and water.
- Reflux: Heat the mixture to reflux for 2-3 hours to facilitate hydrolysis.
- Isolation and Purification: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude 2-amino-5-bromothiophenol can be purified by recrystallization from an ethanol/water mixture.<sup>[3]</sup>

#### Step 2: Synthesis of **6-Bromo-2-mercaptopbenzothiazole**

- Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve 2-amino-5-bromothiophenol (1 equivalent) in a suitable solvent like ethanol.

- Addition of Carbon Disulfide: Add an excess of carbon disulfide (CS<sub>2</sub>) to the solution.
- Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).
- Isolation and Purification: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).



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Caption: Synthesis workflow for **6-Bromo-2-mercaptopbenzothiazole**.

# Spectroscopic Characterization

While specific experimental spectra for **6-Bromo-2-mercaptopbenzothiazole** are not readily available in the cited literature, the expected spectroscopic characteristics can be inferred from the parent compound, 2-mercaptopbenzothiazole, and its derivatives.

Technique	Expected Characteristics
<sup>1</sup> H NMR	Aromatic protons will appear in the downfield region (typically $\delta$ 7.0-8.0 ppm). The number of signals and their splitting patterns will be consistent with a trisubstituted benzene ring. The thiol proton (or N-H proton in the thione tautomer) is expected to be a broad singlet, and its chemical shift may vary depending on the solvent and concentration.
<sup>13</sup> C NMR	Aromatic carbons will resonate in the range of $\delta$ 110-155 ppm. The thiocarbonyl carbon (C=S) is expected to appear further downfield, typically around $\delta$ 190-200 ppm.
IR Spectroscopy	Characteristic peaks are expected for N-H stretching (around 3400-3300 $\text{cm}^{-1}$ ), C-H aromatic stretching (around 3100-3000 $\text{cm}^{-1}$ ), C=N stretching (around 1600 $\text{cm}^{-1}$ ), and C=S stretching (around 1200-1050 $\text{cm}^{-1}$ ). The presence of the C-Br bond will likely result in a characteristic absorption in the fingerprint region.[4][5]
Mass Spectrometry	The mass spectrum should show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound (246.15 g/mol). The isotopic pattern of bromine (approximately 1:1 ratio for <sup>79</sup> Br and <sup>81</sup> Br) will result in a characteristic M+2 peak of similar intensity to the $M^+$ peak.

# Biological Activities and Drug Development Potential

The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anticancer, and enzyme inhibitory effects.<sup>[6][7]</sup> The introduction of a bromine atom at the 6-position is anticipated to modulate these activities, potentially enhancing potency and selectivity.

## Antimicrobial Activity

Derivatives of 2-mercaptobenzothiazole have shown significant activity against various bacterial and fungal strains.<sup>[6][8]</sup> The presence of electron-withdrawing groups, such as halogens, on the benzothiazole ring can influence the antimicrobial spectrum and potency.<sup>[9]</sup>

- Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*) in a suitable broth medium.
- Compound Dilution: Prepare a series of twofold dilutions of **6-Bromo-2-mercaptobenzothiazole** in the broth medium in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.<sup>[10]</sup>

## Anticancer Activity

Halogenated benzothiazole derivatives have been investigated as potential anticancer agents.<sup>[4][11]</sup> They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or disruption of signaling pathways crucial for cancer cell survival.

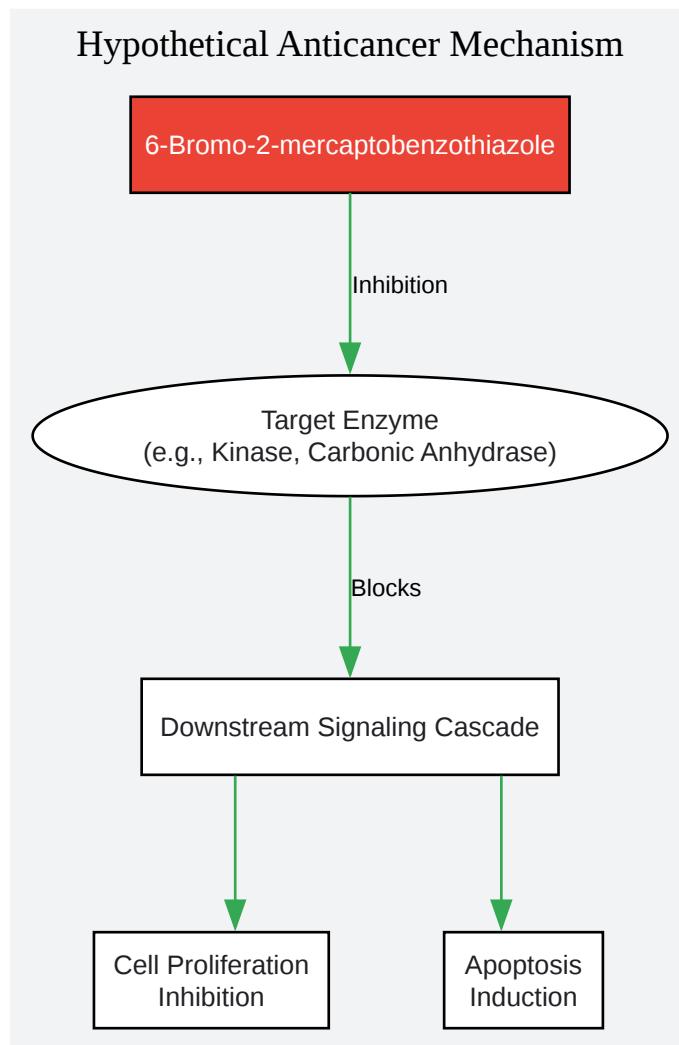
- Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium supplemented with fetal bovine serum.
- Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **6-Bromo-2-mercaptopbenzothiazole** for a specified period (e.g., 48 or 72 hours).
- MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration ( $IC_{50}$ ) value, which represents the concentration of the compound that inhibits 50% of cell growth.[\[12\]](#)

## Enzyme Inhibition

2-Mercaptobenzothiazole and its derivatives are known to inhibit various enzymes, including carbonic anhydrase, tyrosinase, and various kinases.[\[6\]](#)[\[13\]](#) The specific inhibitory profile of the 6-bromo derivative would need to be determined through screening against a panel of relevant enzymes.

- Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
- Inhibition Assay: In a suitable assay format (e.g., 96-well plate), combine the enzyme, buffer, and various concentrations of **6-Bromo-2-mercaptopbenzothiazole**.
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
- Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

- Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and determine the  $IC_{50}$  value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[14]



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Caption: Hypothetical signaling pathway for anticancer activity.

## Conclusion

**6-Bromo-2-mercaptopbenzothiazole** is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical routes, and its biological activity profile is anticipated to be of significant interest in the fields of antimicrobial

and anticancer drug discovery. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound and its derivatives, paving the way for further research and development.

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